molecular formula C6H13F3N2 B1517857 Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine CAS No. 1096348-60-5

Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine

Cat. No.: B1517857
CAS No.: 1096348-60-5
M. Wt: 170.18 g/mol
InChI Key: LJCAHQSUHHXWPH-UHFFFAOYSA-N
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Description

“Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine” is a chemical compound. It is related to 2,2,2-Trifluoroethylamine, which is a volatile organic compound .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The synthetic route includes the use of N-Methyltrifluo… (CAS#:815-06-5) and methyl (2,2,2-tr… (CAS#:2730-67-8) as shown in the literature: Journal of Organic Chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C3H6F3N. It has a molecular weight of 113.082 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, it has been tested using corona discharge ion mobility spectrometry with orthogonal acceleration time of flight mass spectrometry (CD IMS-oaTOF) .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 5.6±40.0 °C at 760 mmHg, and a flash point of -42.8±27.3 °C . It also has a vapour pressure of 1547.9±0.0 mmHg at 25°C and an index of refraction of 1.312 .

Scientific Research Applications

Synthesis Applications

Research has shown that this compound plays a crucial role in the synthesis of novel materials and chemicals. For instance, it has been utilized as a key intermediate in the synthesis of new ureido sugars , derivatives of 2-amino-2-deoxy-D-glucose, and various amino acids, demonstrating its versatility in the creation of complex organic molecules (B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993).

Stability Enhancement

In the domain of α-trialkylsilyl amino acids , it has contributed to enhancing stability against methanolysis, indicating potential applications in developing bioactive peptides and pharmaceuticals with improved shelf life and efficacy (Guodong Liu & S. Sieburth, 2005).

Electrochemical Applications

The electrochemical oxidation of primary amines in ionic liquid media has been explored, with findings suggesting applications in electrode surface modifications. This process results in the formation of organic layers on electrodes, which could be significant for the development of sensors and other electrochemical devices (J. Ghilane et al., 2010).

Analytical Chemistry

In analytical chemistry, it has been used in the development of analytical methods for amino acid analysis, where solvents like dimethyl sulfoxide have replaced more toxic alternatives, offering safer and more efficient ways to analyze complex mixtures (S. Moore, 1968).

Properties

IUPAC Name

N,N'-dimethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2/c1-10-3-4-11(2)5-6(7,8)9/h10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCAHQSUHHXWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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